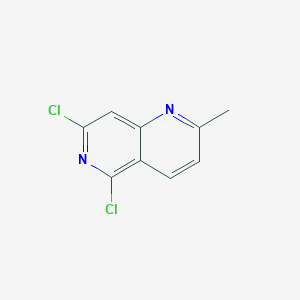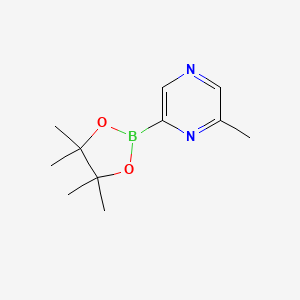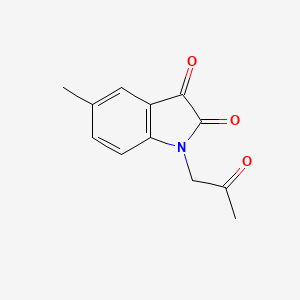
1-(Difluoromethyl)naphthalene-2-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)naphthalene-2-acetonitrile is a chemical compound characterized by the presence of a difluoromethyl group attached to a naphthalene ring, with an acetonitrile group at the second position. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
The synthesis of 1-(Difluoromethyl)naphthalene-2-acetonitrile typically involves difluoromethylation reactions. These reactions can be catalyzed by transition metals, which facilitate the incorporation of the difluoromethyl group into organic molecules. Common reagents used in these reactions include FSO₂CF₂CO₂TMS, CF₂N₂, and HCF₂SO₂R . These reagents generate difluorocarbene under neutral or basic conditions, which then inserts into various bonds such as O–H, N–H, C=C, C=O, and C≡C .
Analyse Des Réactions Chimiques
1-(Difluoromethyl)naphthalene-2-acetonitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-2-carboxylic acid derivatives, while reduction may produce naphthalene-2-ethylamine derivatives.
Applications De Recherche Scientifique
1-(Difluoromethyl)naphthalene-2-acetonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of fine chemicals and pharmaceutical intermediates.
Mécanisme D'action
The mechanism by which 1-(Difluoromethyl)naphthalene-2-acetonitrile exerts its effects involves the interaction of the difluoromethyl group with various molecular targets. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The specific pathways involved depend on the particular application and target molecule.
Comparaison Avec Des Composés Similaires
1-(Difluoromethyl)naphthalene-2-acetonitrile can be compared with other difluoromethylated compounds, such as:
1-(Difluoromethyl)naphthalene-2-acetic acid: This compound has a carboxylic acid group instead of an acetonitrile group, which can affect its reactivity and applications.
1-(Difluoromethyl)naphthalene-2-amine: This compound has an amine group, which can influence its interactions with biological systems and its use in medicinal chemistry.
The uniqueness of this compound lies in its combination of a difluoromethyl group and an acetonitrile group, which provides a distinct set of chemical and physical properties that can be exploited in various applications.
Propriétés
Formule moléculaire |
C13H9F2N |
|---|---|
Poids moléculaire |
217.21 g/mol |
Nom IUPAC |
2-[1-(difluoromethyl)naphthalen-2-yl]acetonitrile |
InChI |
InChI=1S/C13H9F2N/c14-13(15)12-10(7-8-16)6-5-9-3-1-2-4-11(9)12/h1-6,13H,7H2 |
Clé InChI |
HMAAOHJBMODZIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C(F)F)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-2-chloro-5H,6H,7H,8H-pyrimido[5,4-f][1,4]oxazepin-5-one](/img/structure/B11886897.png)

![tert-Butyl 1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate](/img/structure/B11886910.png)


![5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B11886924.png)

![5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11886940.png)


![1-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride](/img/structure/B11886982.png)



